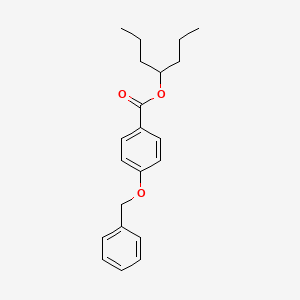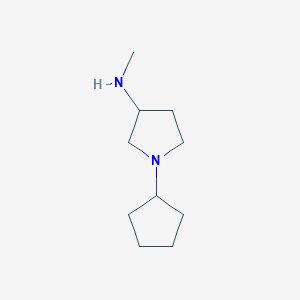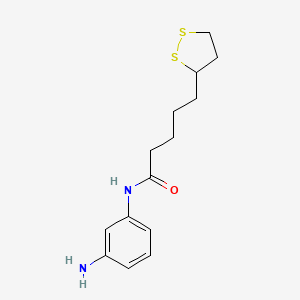
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-: is a compound that belongs to the class of 1,2-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- typically involves the reaction of 1,2-dithiolane derivatives with appropriate amines. One common method includes the reaction of 1,2-dithiolane-3-pentanoyl chloride with 3-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of polymers and materials with dynamic covalent properties
Mécanisme D'action
The mechanism of action of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- involves its ability to undergo reversible ring-opening polymerization. This property is due to the dynamic covalent nature of the disulfide bonds in the dithiolane ring. The compound can interact with thiols and other nucleophiles, leading to the formation and breaking of disulfide bonds. This dynamic behavior is crucial for its applications in self-healing materials and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithiolane-3-pentanamide, N-(4-aminobutyl)-: Similar structure but with a different amine group.
1,2-Dithiolane-3-pentanamide, N-(2-hydroxyethyl)-N-methyl-: Contains a hydroxyethyl group instead of an aminophenyl group.
Uniqueness
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research in neuroprotection and dynamic materials .
Propriétés
Numéro CAS |
502159-24-2 |
|---|---|
Formule moléculaire |
C14H20N2OS2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C14H20N2OS2/c15-11-4-3-5-12(10-11)16-14(17)7-2-1-6-13-8-9-18-19-13/h3-5,10,13H,1-2,6-9,15H2,(H,16,17) |
Clé InChI |
AXVJNTFSKFLPNE-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CCCCC(=O)NC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


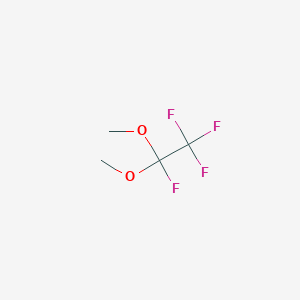
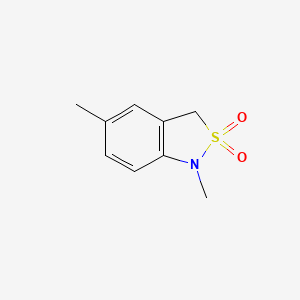
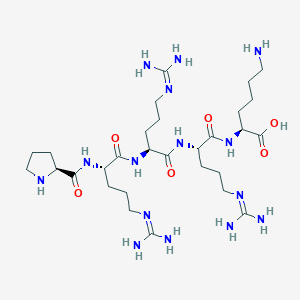
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
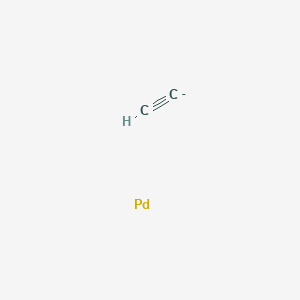
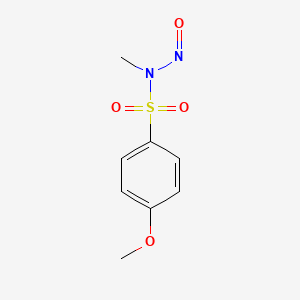
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
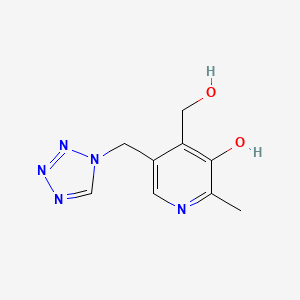
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
